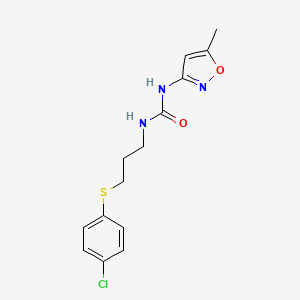

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

CAS No.: 900009-41-8

Cat. No.: VC4454106

Molecular Formula: C14H16ClN3O2S

Molecular Weight: 325.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900009-41-8 |

|---|---|

| Molecular Formula | C14H16ClN3O2S |

| Molecular Weight | 325.81 |

| IUPAC Name | 1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |

| Standard InChI | InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |

| Standard InChI Key | FSFHFZIEWGYJKF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |

Introduction

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a complex organic compound with a molecular formula of C14H16ClN3O2S and a molecular weight of 325.8 g/mol . This compound features a urea backbone linked to a 4-chlorophenyl group via a thioether bond and a 5-methylisoxazol-3-yl group. The compound's structure suggests potential applications in pharmaceutical chemistry due to its diverse functional groups.

Synthesis and Potential Applications

While specific synthesis methods for 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving thiourea derivatives. Thiourea-based compounds are known for their biological activities, including urease inhibition and anticancer properties .

Research Findings and Future Directions

The research on compounds with similar structures, such as thiourea derivatives, highlights their potential as urease inhibitors and anticancer agents . The presence of a 5-methylisoxazol-3-yl group in 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea suggests that it might also exhibit unique biological properties due to the isoxazole ring's known bioactivity.

Future research could focus on synthesizing this compound and evaluating its biological activities, including potential enzyme inhibition or anticancer effects. Additionally, computational studies could provide insights into its potential binding modes and interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume